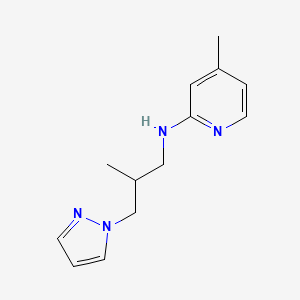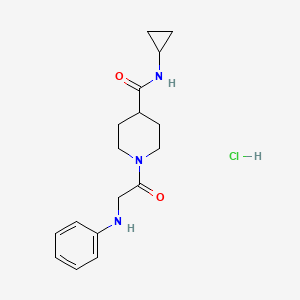
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine, also known as MP-10, is a novel psychoactive substance (NPS) that belongs to the pyrazolam class of compounds. It was first synthesized in 2010 by a team of researchers at the University of Milan, Italy. MP-10 has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.
Mecanismo De Acción
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. It has also been shown to reduce fear memory consolidation, which may have implications for the treatment of PTSD. 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has a relatively long half-life compared to other NPSs, which may contribute to its sustained therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for sustained therapeutic effects. However, one limitation of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine is its limited availability, which may make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine. One area of interest is the potential therapeutic applications of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine in the treatment of anxiety, depression, and PTSD. Further studies are needed to elucidate the optimal dosing and administration methods for these conditions. Another area of interest is the potential use of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine as a cognitive enhancer in healthy individuals. Future studies could investigate the effects of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine on memory, attention, and executive function. Additionally, further research is needed to explore the safety and long-term effects of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine.
Métodos De Síntesis
The synthesis of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine involves the reaction of 4-methylpyridine-2-amine with 2-methyl-3-pyrazol-1-ylpropan-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in anhydrous toluene, and the product is obtained in high yield after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Several studies have shown that 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce fear memory consolidation.
Propiedades
IUPAC Name |
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11-4-6-14-13(8-11)15-9-12(2)10-17-7-3-5-16-17/h3-8,12H,9-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRLPPZNRHNIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC(C)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)



![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)
![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)